4-[butyl(methyl)sulfamoyl]-N-(4-chlorophenyl)benzamide
CAS No.:
Cat. No.: VC9336600
Molecular Formula: C18H21ClN2O3S
Molecular Weight: 380.9 g/mol
* For research use only. Not for human or veterinary use.
![4-[butyl(methyl)sulfamoyl]-N-(4-chlorophenyl)benzamide -](/images/structure/VC9336600.png)
Specification
Molecular Formula | C18H21ClN2O3S |
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Molecular Weight | 380.9 g/mol |
IUPAC Name | 4-[butyl(methyl)sulfamoyl]-N-(4-chlorophenyl)benzamide |
Standard InChI | InChI=1S/C18H21ClN2O3S/c1-3-4-13-21(2)25(23,24)17-11-5-14(6-12-17)18(22)20-16-9-7-15(19)8-10-16/h5-12H,3-4,13H2,1-2H3,(H,20,22) |
Standard InChI Key | UOEIJEMDJYJNIV-UHFFFAOYSA-N |
SMILES | CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl |
Canonical SMILES | CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl |
Introduction
Structural Characterization and Chemical Properties
The molecular architecture of 4-[butyl(methyl)sulfamoyl]-N-(4-chlorophenyl)benzamide is defined by three key components:
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A benzamide core (C₆H₅CONH–) providing structural rigidity.
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A butyl(methyl)sulfamoyl group (–SO₂N(CH₃)(C₄H₉)) introducing sulfonamide functionality.
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A 4-chlorophenyl substituent (–C₆H₄Cl) contributing halogenated aromatic interactions.
Molecular Descriptors
Key physicochemical properties include:
Property | Value |
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Molecular Formula | C₁₈H₂₁ClN₂O₃S |
Molecular Weight | 380.89 g/mol |
SMILES | CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl |
InChIKey | HHYLBQXORLKJCV-UHFFFAOYSA-N |
The sulfonamide group (–SO₂N–) acts as a hydrogen bond acceptor, while the chlorophenyl group enhances lipophilicity, influencing membrane permeability . X-ray crystallography of analogous compounds reveals planar benzamide configurations, suggesting potential π-π stacking interactions with biological targets .
Spectroscopic Features
Nuclear magnetic resonance (NMR) data for related sulfonamide-benzamides show distinct peaks:
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¹H NMR: Aromatic protons resonate at δ 7.2–8.1 ppm, while methyl and butyl groups appear at δ 1.0–3.5 ppm .
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¹³C NMR: Carbonyl carbons (C=O) are observed near δ 165 ppm, and sulfonamide sulfurs (SO₂) influence adjacent carbons at δ 45–55 ppm.
Mass spectrometry typically exhibits a molecular ion peak at m/z 380.89, with fragmentation patterns dominated by cleavage at the sulfonamide and amide bonds .
Synthesis Pathways and Manufacturing Considerations
The synthesis of 4-[butyl(methyl)sulfamoyl]-N-(4-chlorophenyl)benzamide involves sequential functionalization of the benzamide core. A representative pathway includes:
Stepwise Synthesis
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Sulfamoylation: Reaction of 4-chlorobenzoic acid with chlorosulfonic acid yields 4-sulfamoylbenzoic acid.
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Amide Coupling: Condensation with 4-chloroaniline using carbodiimide reagents (e.g., EDC/HOBt) forms N-(4-chlorophenyl)benzamide.
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Alkylation: Introduction of the butyl(methyl)amine group via nucleophilic substitution on the sulfamoyl chloride intermediate .
Reaction Optimization
Key parameters influencing yield (∼65–78%):
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Temperature: 0–5°C during sulfamoylation to minimize side reactions.
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Solvent: Dichloromethane (DCM) for amide coupling; dimethylformamide (DMF) for alkylation.
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Catalyst: 4-Dimethylaminopyridine (DMAP) enhances acylation efficiency.
Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, confirmed by HPLC .
Applications in Medicinal Chemistry and Beyond
Drug Development
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Lead Optimization: The butyl chain offers a tunable site for modifying pharmacokinetic properties.
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Prodrug Design: Esterification of the benzamide carbonyl could enhance oral bioavailability.
Agricultural Chemistry
Sulfonamide-benzamides have demonstrated fungicidal activity against Phytophthora infestans (EC₅₀ = 12 μM), suggesting potential crop protection applications .
Comparative Analysis with Structural Analogs
The para-chloro configuration in the target compound may optimize steric compatibility with bacterial DHPS compared to dihalogenated analogs .
Future Research Directions
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In Vivo Efficacy Studies: Evaluate pharmacokinetics and therapeutic indices in animal models.
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Structure-Activity Relationships (SAR): Systematically vary the butyl chain length and sulfamoyl substituents.
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Crystallographic Analysis: Resolve ligand-target complexes to guide rational design.
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